L-Aspartic acid-15N,d3: A Technical Guide for Researchers
L-Aspartic acid-15N,d3: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide explores the fundamental properties and applications of L-Aspartic acid-15N,d3, a stable isotope-labeled amino acid crucial for metabolic research. This document provides a comprehensive overview of its chemical and physical characteristics, synthesis, and its application in advanced analytical techniques.
Core Properties of L-Aspartic acid-15N,d3
L-Aspartic acid-15N,d3 is a non-essential amino acid where the nitrogen atom is replaced with its stable isotope, ¹⁵N, and three hydrogen atoms are substituted with deuterium (d3). This isotopic labeling makes it a powerful tool for tracing the metabolic fate of aspartic acid in biological systems without introducing radioactive materials.
Physicochemical Data
| Property | Value | Reference |
| Chemical Formula | C₄H₄D₃¹⁵NO₄ | |
| Linear Formula | HO₂CCD₂CD(¹⁵NH₂)CO₂H | |
| Molecular Weight | 137.11 g/mol | |
| CAS Number | 1308264-52-9 | |
| Isotopic Purity | ≥98 atom % ¹⁵N, ≥98 atom % D | [1] |
| Appearance | Solid | |
| Melting Point | >300 °C (decomposes) | |
| Optical Activity | [α]25/D +25.0°, c = 2 in 5 M HCl | |
| Storage | Store at room temperature, protected from light and moisture. | [1] |
Structural Information
| Identifier | Value |
| SMILES | [2H]C([2H])(C(=O)O)--INVALID-LINK--([15NH2])C(=O)O |
| InChI | InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D,5+1 |
Synthesis and Manufacturing
The synthesis of L-Aspartic acid-15N,d3 involves a multi-step process combining isotopic labeling techniques. While specific proprietary methods may vary between manufacturers, the general approach involves:
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Deuteration: L-Aspartic acid is treated with a deuterium source, such as a deuterated inorganic acid or an alkali metal deuteroxide, to replace the protons at the 2 and 3 positions with deuterium.[2][3]
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¹⁵N-Labeling: The nitrogen is incorporated using an enzymatic synthesis. This is often achieved using a recombinant aspartase that catalyzes the addition of ¹⁵N-labeled ammonia to fumaric acid.[4]
This combination of chemical and enzymatic methods allows for the production of L-Aspartic acid with high isotopic enrichment.
Applications in Research
The primary application of L-Aspartic acid-15N,d3 lies in metabolic research, particularly in the fields of metabolomics, proteomics, and metabolic flux analysis.[1] Its stable isotopes allow for the precise tracing of aspartic acid's journey through various metabolic pathways.
Experimental Protocols: An Overview
While specific protocols are highly dependent on the experimental setup and research question, the following provides a general workflow for using L-Aspartic acid-15N,d3 in metabolic studies.
1. Cell Culture and Isotope Labeling:
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Cells or organisms of interest are cultured in a defined medium.
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A known concentration of L-Aspartic acid-15N,d3 is introduced into the medium.
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The system is incubated for a specific period to allow for the uptake and metabolism of the labeled amino acid.
2. Metabolite Extraction:
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Cells or tissues are harvested, and metabolism is quenched, often using cold solvents like methanol or acetonitrile.
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Metabolites are extracted using appropriate solvent systems to separate polar and non-polar compounds.
3. Analytical Detection:
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The extracted metabolites are analyzed using either Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).
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NMR Spectroscopy: Provides detailed information about the structure and isotopic labeling patterns of metabolites. ¹H, ¹³C, and ¹⁵N NMR are commonly used.[5][6] The presence of the ¹⁵N and deuterium labels allows for specific detection and quantification of aspartate-derived metabolites.
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Mass Spectrometry: Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), MS is used to identify and quantify the isotopologues of various metabolites.[7] The mass shift introduced by the ¹⁵N and deuterium atoms allows for the differentiation of labeled from unlabeled molecules.
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4. Data Analysis and Pathway Mapping:
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The data from NMR or MS is processed to determine the extent of isotope incorporation into different metabolites.
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This information is then used to map the flow of the labeled aspartic acid through metabolic pathways and to calculate metabolic fluxes.[8][9]
Metabolic Pathways of Aspartic Acid
Aspartic acid is a central metabolite involved in numerous key biochemical pathways. L-Aspartic acid-15N,d3 can be used to trace its involvement in:
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Amino Acid Synthesis: Aspartate is a precursor for the synthesis of several other amino acids, including asparagine, lysine, methionine, and threonine.
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Urea Cycle: It donates a nitrogen atom for the synthesis of argininosuccinate, a crucial step in the detoxification of ammonia.
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Gluconeogenesis: Aspartate can be converted to oxaloacetate, an intermediate in the synthesis of glucose.
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TCA Cycle (Krebs Cycle): Through its conversion to oxaloacetate and fumarate, aspartate plays a role in cellular energy production.
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Purine and Pyrimidine Synthesis: The nitrogen atom from aspartate is incorporated into the rings of purines and pyrimidines, the building blocks of DNA and RNA.
Visualizations
Experimental Workflow for Stable Isotope Tracing
Caption: A generalized workflow for metabolic studies using stable isotope tracing.
Key Metabolic Pathways of Aspartic Acid
Caption: The central role of L-Aspartic Acid in various metabolic pathways.
References
- 1. L-Aspartic acid (2,3,3-Dâ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-6931-0.5 [isotope.com]
- 2. Deuterated amino acids. 3. Synthesis of DL-Aspartic-2,3,3-d-3 acid, L-glutamic-2,3,3,4,4-d-5 acid, L-asparagine-2,3,3-d-3, and L-Glutamine-2,3,3,4,4-d-5 1,2a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3699158A - Selective deuteration of tyrosine, aspartic and glutamic acids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. 15N-NMR-Based Approach for Amino Acids-Based 13C-Metabolic Flux Analysis of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
